N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a piperidine and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(1-Methyl-4-piperidinyl)piperazine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of piperidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-5-propyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O/c1-3-5-14-12-17(21-20-14)18(24)19-15-6-4-9-23(13-15)16-7-10-22(2)11-8-16/h12,15-16H,3-11,13H2,1-2H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMAUNXRHSMMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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